molecular formula C31H29N3O B2659697 2-[benzyl(2-phenylethyl)amino]-3-(4-ethylphenyl)quinazolin-4(3H)-one CAS No. 901723-70-4

2-[benzyl(2-phenylethyl)amino]-3-(4-ethylphenyl)quinazolin-4(3H)-one

Cat. No. B2659697
CAS RN: 901723-70-4
M. Wt: 459.593
InChI Key: AZQSPTLYSXIDDQ-UHFFFAOYSA-N
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Description

“2-[benzyl(2-phenylethyl)amino]-3-(4-ethylphenyl)quinazolin-4(3H)-one” is a quinazolinone derivative . Quinazolinones are important heterocyclic compounds due to their potential pharmaceutical and biological activities . They have been found to exhibit a wide range of biological properties, including anticonvulsant and antidepressant activities .


Synthesis Analysis

Quinazolinone derivatives are typically synthesized through a multistep process involving the reaction of anthranilic acid with various amines . The specific synthesis process for “2-[benzyl(2-phenylethyl)amino]-3-(4-ethylphenyl)quinazolin-4(3H)-one” is not available in the sources I found.


Chemical Reactions Analysis

Quinazolinones can undergo various chemical reactions, including electrophilic substitution, oxidation, and reduction . The specific chemical reactions involving “2-[benzyl(2-phenylethyl)amino]-3-(4-ethylphenyl)quinazolin-4(3H)-one” are not detailed in the sources I found.

Future Directions

Quinazolinones are considered valuable scaffolds in drug research due to their diverse biological activities . Future research may focus on developing new quinazolinone derivatives with improved pharmacological properties .

properties

IUPAC Name

2-[benzyl(2-phenylethyl)amino]-3-(4-ethylphenyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H29N3O/c1-2-24-17-19-27(20-18-24)34-30(35)28-15-9-10-16-29(28)32-31(34)33(23-26-13-7-4-8-14-26)22-21-25-11-5-3-6-12-25/h3-20H,2,21-23H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZQSPTLYSXIDDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2N(CCC4=CC=CC=C4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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